4-Chloro-3-methyl-5-nitro-1H-pyrazole
Overview
Description
4-Chloro-3-methyl-5-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-3-methyl-5-nitro-1H-pyrazole (CMNP) is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of CMNP is , with a molecular weight of approximately 205.56 g/mol. The compound features a chloro group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position of the pyrazole ring, which significantly influences its chemical properties and biological activities.
CMNP exhibits several mechanisms of action, particularly in plant biology:
- Induction of Abscission : CMNP has been shown to induce fruit abscission in citrus species by affecting lipid signaling pathways. It acts as an uncoupler in mitochondria and inhibits certain enzymes like alcohol dehydrogenase . The oxidative stress induced by CMNP leads to increased levels of reactive oxygen species (ROS), which are critical in triggering biochemical responses that result in abscission.
- Herbicidal Activity : The compound has demonstrated herbicidal properties, particularly against weeds. Its mode of action involves interference with mitochondrial function and lipid signaling pathways, leading to plant decline .
Biological Applications
CMNP's biological activity has been explored across various fields:
- Agriculture : As a plant growth regulator, CMNP is being investigated for its potential to control fruit drop and manage weed populations. Studies have shown its effectiveness in promoting abscission in mature citrus fruits and herbicidal activity against various weeds .
- Anticancer Activity : Recent studies suggest that pyrazole derivatives, including CMNP, may possess anticancer properties. Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines, including breast and liver cancer cells .
Case Studies
- Citrus Abscission :
- Antitumor Activity :
Summary of Experimental Results
Properties
IUPAC Name |
4-chloro-3-methyl-5-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRMXEGIHGSLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344197 | |
Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-26-3 | |
Record name | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512810-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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